molecular formula C19H18F3N3OS B2924673 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 1203316-82-8

1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B2924673
CAS No.: 1203316-82-8
M. Wt: 393.43
InChI Key: ZDLVOIRVIHHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole is a complex organic compound that features a combination of a benzodiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

The synthesis of 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are commonly used to introduce various substituents.

Scientific Research Applications

1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

thiophen-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)18-23-14-4-1-2-5-15(14)25(18)12-13-7-9-24(10-8-13)17(26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLVOIRVIHHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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